4'-Methylbenzo-15-crown-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Methylbenzo-15-crown-5 is a macrocyclic polyether compound belonging to the class of crown ethers. It is characterized by a benzene ring substituted with a methyl group and a 15-membered ring containing five oxygen atoms. This compound is known for its ability to form stable complexes with various cations, making it valuable in numerous scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methylbenzo-15-crown-5 typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Williamson ether synthesis, where a diol reacts with a dihalide in the presence of a strong base to form the crown ether. For instance, the reaction of 4’-methylcatechol with ethylene glycol dichloride in the presence of sodium hydroxide can yield 4’-Methylbenzo-15-crown-5 .
Industrial Production Methods: Industrial production of 4’-Methylbenzo-15-crown-5 often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Methylbenzo-15-crown-5 undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal cations such as sodium, potassium, and transition metals.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Complexation: Typically involves mixing the crown ether with metal salts in a suitable solvent like acetonitrile or ethanol.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are used under controlled temperature and solvent conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
4’-Methylbenzo-15-crown-5 has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst and in the synthesis of complex organic molecules.
Biology: Facilitates the transport of ions across biological membranes, mimicking natural ion channels.
Industry: Employed in the separation of lithium isotopes and as a component in sensors for detecting specific ions
Wirkmechanismus
The mechanism by which 4’-Methylbenzo-15-crown-5 exerts its effects primarily involves the formation of stable complexes with cations. The oxygen atoms in the crown ether ring coordinate with the cation, stabilizing it within the cavity of the macrocycle. This complexation can alter the solubility and reactivity of the cation, facilitating various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Benzo-15-crown-5: Lacks the methyl group, making it slightly less hydrophobic and with different complexation properties.
Dibenzo-18-crown-6: Larger ring size, allowing it to complex with larger cations like potassium more effectively.
4’-Nitrobenzo-15-crown-5: Contains a nitro group, which can influence its electronic properties and reactivity.
Uniqueness: 4’-Methylbenzo-15-crown-5 is unique due to its specific substitution pattern, which imparts distinct hydrophobic and electronic characteristics. This makes it particularly useful in applications requiring selective complexation and stability under various conditions .
Eigenschaften
Molekularformel |
C15H22O5 |
---|---|
Molekulargewicht |
282.33 g/mol |
IUPAC-Name |
17-methyl-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene |
InChI |
InChI=1S/C15H22O5/c1-13-2-3-14-15(12-13)20-11-9-18-7-5-16-4-6-17-8-10-19-14/h2-3,12H,4-11H2,1H3 |
InChI-Schlüssel |
HCQGDZNYDMLVRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)OCCOCCOCCOCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.